molecular formula C9H12O4 B030938 Vanylglycol CAS No. 534-82-7

Vanylglycol

Cat. No. B030938
CAS RN: 534-82-7
M. Wt: 184.19 g/mol
InChI Key: FBWPWWWZWKPJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Vanylglycol and related compounds involves several chemical processes and methodologies. For instance, a method for the gas chromatographic estimation of 3-methoxy-4-hydroxyphenylglycol involves its extraction and subsequent oxidation to vanillin, which is then assayed as a derivative by gas chromatography (Kahane, Mowat, & Vestergaard, 1970). Additionally, novel bis-(substituted-phenoxy) ended glycols have been synthesized using hydroxy aromatics of vanillin and related compounds, highlighting the versatility of Vanylglycol derivatives in chemical synthesis (Tuncer & Erk, 2003).

Molecular Structure Analysis

The molecular structure of Vanylglycol and its derivatives has been extensively studied, with techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry being utilized for their characterization. These studies provide detailed insights into the molecular configuration and the functional groups present, which are crucial for understanding the chemical behavior and applications of these compounds (Tuncer & Erk, 2000).

Chemical Reactions and Properties

Vanylglycol undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reaction with poly(ethylene glycols) and potassium hydroxide under mild conditions produces aryl polyglycols, demonstrating its reactivity and potential for creating novel compounds (Brunelle, Mendiratta, & Singleton, 1985). The synthesis of bis(thioglycolic acid)-vanillin-functionalized nanoparticles also exemplifies the innovative applications of Vanylglycol derivatives in green chemistry and catalysis (Nikpassand et al., 2021).

Physical Properties Analysis

The physical properties of Vanylglycol, such as solubility, melting point, and boiling point, are essential for its application in various industrial processes. While specific studies directly analyzing these properties of Vanylglycol were not highlighted, research on related glycol compounds provides a foundational understanding that can be extrapolated to infer some physical characteristics of Vanylglycol (Yue, Zhao, Ma, & Gong, 2012).

Chemical Properties Analysis

The chemical properties of Vanylglycol, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming complex molecules, are crucial for its application in synthesis and material science. The reactivity of Vanylglycol derivatives in forming complex structures like fullerodendrimers illustrates the compound's versatility and potential for innovative applications in materials science (Rio et al., 2002).

Scientific Research Applications

  • Neuroprotective Effects

    Vanillyl alcohol in Gastrodia elata Blume extracts can protect dopaminergic cells from apoptosis by reducing oxidative stress and modulating the apoptotic process. This suggests its potential in treating neurodegenerative diseases like Parkinson's disease (Kim, Choi, & Jung, 2011).

  • Catalytic Applications

    Vanillyl-alcohol oxidase from Byssochlamys fulva V107 and Penicillium simplicissimum can catalyze the dehydrogenation of various 4-hydroxybenzylic structures and the oxidation of 4-hydroxybenzyl alcohols. This enzymatic activity aids in synthesizing compounds like S-1-(4-hydroxyphenyl)ethanol and -propanol, and reducing toxicity in plant biosynthesis (Furukawa et al., 1999; Fraaije, Veeger, & van Berkel, 1995).

  • Antioxidant and Cell Protection

    Both synthetic capsiate and vanillyl alcohol effectively protect cells from oxidative damage and maintain healthy lipid levels, preventing lipid peroxidation (Rosa et al., 2008).

  • Bio-based Epoxy Resins

    Bio-based epoxy resins derived from vanillyl alcohol show potential for renewable thermosets, with certain chemical structures lowering the glass transition temperature and increasing the glassy storage modulus (Hernandez et al., 2016).

  • Pharmacological Efficacy

    Vanillyl alcohol possesses anti-angiogenic, anti-inflammatory, and anti-nociceptive activities, contributing to the efficacy of various traditional medicines (Jung et al., 2008).

  • Biorefinery Process Design

    Comprehensive studies on vanillyl alcohol's thermophysical and thermochemical properties aid in process design and development in biorefineries (Freitas et al., 2016).

  • Microbial Production

    An artificial pathway for microbial production of vanillyl alcohol using heterologous enzymes has been developed, showing potential for high-value methylated aromatic compounds (Chen et al., 2017).

  • Antioxidant and Antibacterial Properties

    Caprylic acid vanillyl ester (CAVE) exhibits both antioxidant and antibacterial properties, suitable for the food and cosmetics industries (Kim & Kim, 2020).

Safety And Hazards

Vanylglycol is classified as a combustible solid . Its flash point is not applicable . It is recommended to store Vanylglycol in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPWWWZWKPJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862142
Record name (4-Hydroxy-3-methoxyphenyl)ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanylglycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vanylglycol

CAS RN

534-82-7
Record name 3-Methoxy-4-hydroxyphenyl glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-hydroxyphenylglycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-3-methoxyphenyl)ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXY-4-HYDROXYPHENYLGLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vanylglycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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